![molecular formula C40H44FeP2 B12441289 Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B12441289.png)
Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the phosphine groups. This can be achieved through lithiation followed by reaction with chlorophosphines.
Chiral Resolution: The chiral centers are introduced using chiral auxiliaries or chiral catalysts to ensure the desired stereochemistry.
Final Assembly: The di-tert-butylphosphine group is introduced in the final step, often through a substitution reaction.
Industrial Production Methods
Industrial production methods for such complex ligands often involve:
Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions with metal centers to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Metal Precursors: Transition metal salts or complexes such as palladium, platinum, or rhodium complexes.
Major Products
Coordination Complexes: The primary products are metal-ligand complexes, which can be used in catalysis.
Phosphine Oxides: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Coordination Chemistry: Studied for its ability to form stable complexes with various metal centers.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Fine Chemicals: Employed in the synthesis of fine chemicals and pharmaceuticals.
Material Science: Investigated for its role in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine involves:
Coordination to Metal Centers: The phosphine groups coordinate to metal centers, stabilizing them and influencing their reactivity.
Chiral Induction: The chiral centers in the ligand induce chirality in the metal center, leading to enantioselective reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphine ligand with similar coordination properties but lacking chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
Chirality: The presence of chiral centers makes (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine unique for enantioselective catalysis.
Stability: The ferrocenyl group provides additional stability to the ligand-metal complexes.
Propiedades
Fórmula molecular |
C40H44FeP2 |
|---|---|
Peso molecular |
642.6 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/q2*-1;+2 |
Clave InChI |
FMKCFHDNLJFVRE-UHFFFAOYSA-N |
SMILES canónico |
CC([C-]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


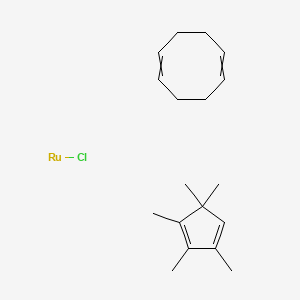
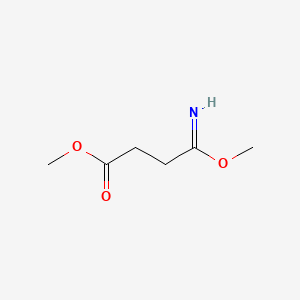
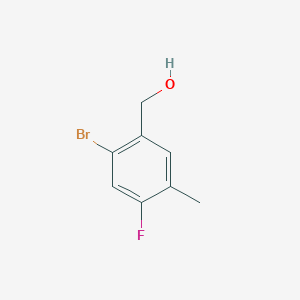
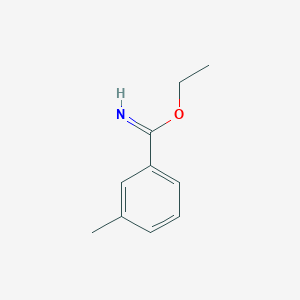
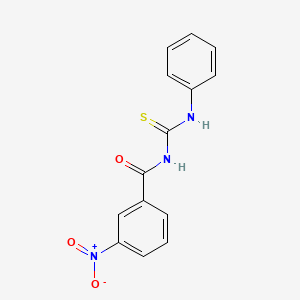
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
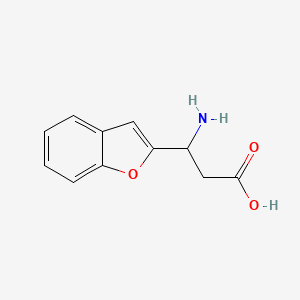

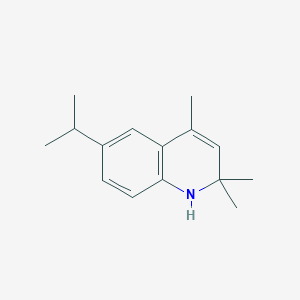

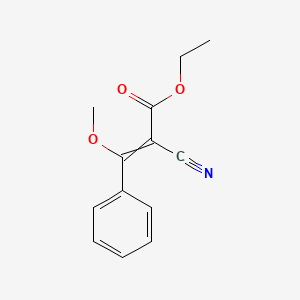


![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
